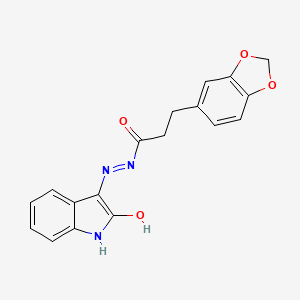![molecular formula C13H19NO2 B5705314 4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)
4-[2-(3-methylphenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine is a common moiety in various pharmaceuticals and other bioactive compounds . It is a heterocyclic organic compound, featuring both amine and ether functional groups . The compound you mentioned, “4-[2-(3-methylphenoxy)ethyl]morpholine”, likely contains a morpholine ring with a 3-methylphenoxyethyl group at the 4-position.
Synthesis Analysis
Morpholine and its derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of morpholine consists of a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . The “this compound” likely has additional groups attached to this basic structure.Chemical Reactions Analysis
Morpholine can participate in various chemical reactions due to its amine and ether functional groups . It can act as a base, forming salts when treated with acids .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like odor . It is miscible with water and has a boiling point of 129°C . The properties of “this compound” would depend on the specific groups attached to the morpholine ring.作用機序
The mechanism of action of 4-[2-(3-methylphenoxy)ethyl]morpholine is not fully understood, but it is believed to act as a competitive antagonist at certain receptors and ion channels in the nervous system. It has been found to have a high affinity for the dopamine D2 receptor, which may explain its effects on the dopamine system.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, which may have implications for the treatment of certain neurological disorders. This compound has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(3-methylphenoxy)ethyl]morpholine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 4-[2-(3-methylphenoxy)ethyl]morpholine. One area of interest is the development of new drugs based on the structure of this compound, which may have improved pharmacological properties. Another area of interest is the use of this compound in the study of the role of dopamine in the brain, which may have implications for the treatment of certain neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying the function of certain receptors and ion channels in the nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and treatments for neurological disorders.
合成法
The synthesis of 4-[2-(3-methylphenoxy)ethyl]morpholine involves the reaction of 3-methylphenol with 2-chloroethylmorpholine hydrochloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
4-[2-(3-methylphenoxy)ethyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective tool for studying the function of certain receptors and ion channels in the nervous system. This compound has also been used to study the role of dopamine in the brain, as well as the effects of certain drugs on the dopamine system.
Safety and Hazards
特性
IUPAC Name |
4-[2-(3-methylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-12-3-2-4-13(11-12)16-10-7-14-5-8-15-9-6-14/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNIPWUVUSOECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)


![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)

![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)